methyl 3-[4-(morpholin-4-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-[4-(morpholin-4-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.12019195 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[4-(morpholin-4-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiproliferative properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to the tetrahydroquinazoline class, characterized by a unique combination of a tetrahydroquinazoline core and various substituents that enhance its biological activity. The presence of the morpholine group and the sulfanylidene moiety contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrahydroquinazoline derivatives. For instance, a series of compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.015 | 0.030 |
Escherichia coli | 0.025 | 0.050 |
Enterobacter cloacae | 0.004 | 0.008 |
These findings suggest that the compound exhibits superior efficacy compared to traditional antibiotics like ampicillin and streptomycin .
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. In a study evaluating similar tetrahydroquinazoline derivatives, it was found that they inhibited cell proliferation and induced apoptosis in colorectal cancer cells (HCT116) through mechanisms involving oxidative stress and modulation of key signaling pathways such as PI3K/AKT/mTOR .
Case Study: HCT116 Cell Line
In vitro experiments demonstrated that compounds with structural similarities to this compound exhibited:
- Inhibition of Colony Formation : Reduced ability of cancer cells to form colonies.
- Induction of Autophagy : Triggered cellular pathways leading to autophagy.
These effects were linked to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels within cells .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzymatic Inhibition : The presence of specific functional groups allows for effective binding to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Oxidative Stress Induction : The compound induces oxidative stress in cancer cells, leading to cell death through apoptosis.
- Signaling Pathway Modulation : It has been shown to interfere with critical signaling pathways that regulate cell growth and survival.
Properties
IUPAC Name |
methyl 3-(4-morpholin-4-yl-4-oxobutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17(24)12-4-5-13-14(11-12)19-18(27)21(16(13)23)6-2-3-15(22)20-7-9-26-10-8-20/h4-5,11H,2-3,6-10H2,1H3,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAMIJYXMBPUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.